molecular formula C19H26N2O2 B5570529 (3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine

(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine

Cat. No. B5570529
M. Wt: 314.4 g/mol
InChI Key: XJBRCVUQEFKIAK-GDBMZVCRSA-N
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Description

(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine is a useful research compound. Its molecular formula is C19H26N2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.199428076 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Research has demonstrated innovative methods for synthesizing benzofuran derivatives, which could be applicable to the synthesis of "(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine". For example, a study detailed the synthesis of benzofurans via a domino approach involving sequential Sonogashira/Hydroalkoxylation couplings catalyzed by N-Heterocyclic-Carbene-Palladium complexes, highlighting a potential pathway for synthesizing complex benzofuran compounds (Zanardi, Mata, & Peris, 2009).

Chemical Reactions and Mechanisms

  • The electrochemical behavior of dihydropyridine derivatives, closely related to pyrrolidinamine structures, has been studied, providing insights into potential electrochemical applications or reactivity of similar compounds. For instance, the study of unsymmetrical dihydropyridines in protic medium could offer a comparative perspective on the electrochemical properties of pyrrolidinamine derivatives (David, Hurvois, Tallec, & Toupet, 1995).

Biological Activity and Applications

  • Compounds containing benzofuran and pyrrolidine structures have been explored for their biological activities. For example, benzofuran-derived benzylpyridinium bromides have been studied as potent acetylcholinesterase inhibitors, suggesting potential therapeutic applications for similar compounds in treating neurological disorders (Baharloo et al., 2015).

Material Science and Catalysis

  • The synthesis and application of benzofuran derivatives in material science, such as in the development of conducting polymers, could be relevant. A study on poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers based on pyrrole via electropolymerization may offer insights into the use of benzofuran and pyrrolidine derivatives in electronic materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(5-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-5-6-14-11-21(12-16(14)20(3)4)19(22)18-10-15-9-13(2)7-8-17(15)23-18/h7-10,14,16H,5-6,11-12H2,1-4H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRCVUQEFKIAK-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)C(=O)C2=CC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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